molecular formula C19H38O4 B14630018 12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid CAS No. 54314-90-8

12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid

Cat. No.: B14630018
CAS No.: 54314-90-8
M. Wt: 330.5 g/mol
InChI Key: OXFVCLCKIBGWLC-UHFFFAOYSA-N
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Description

12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid is a complex organic compound with the molecular formula C19H38O4 It is a derivative of heptadecanoic acid, characterized by the presence of hydroxyl groups at the 12th and 8th positions, with the latter being part of a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of heptadecanoic acid derivatives under controlled conditions. The reaction may involve the use of oxidizing agents such as potassium permanganate or osmium tetroxide to introduce hydroxyl groups at specific positions on the carbon chain.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of biocatalysts, such as enzymes, can also be employed to achieve regioselective hydroxylation. The reaction conditions, including temperature, pressure, and pH, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, such as thionyl chloride.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Saturated alcohols.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or activation, and influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    12-Hydroxyheptadecanoic acid: Similar structure but lacks the hydroxyethyl group.

    8-Hydroxyheptadecanoic acid: Hydroxyl group at the 8th position but lacks the additional hydroxyl group at the 12th position.

    12-Hydroxy-8-propionylheptadecanoic acid: Contains a propionyl group instead of a hydroxyethyl group.

Uniqueness

12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid is unique due to the presence of both hydroxyl and hydroxyethyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its similar counterparts.

Properties

CAS No.

54314-90-8

Molecular Formula

C19H38O4

Molecular Weight

330.5 g/mol

IUPAC Name

12-hydroxy-8-(1-hydroxyethyl)heptadecanoic acid

InChI

InChI=1S/C19H38O4/c1-3-4-7-13-18(21)14-10-12-17(16(2)20)11-8-5-6-9-15-19(22)23/h16-18,20-21H,3-15H2,1-2H3,(H,22,23)

InChI Key

OXFVCLCKIBGWLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC(CCCCCCC(=O)O)C(C)O)O

Origin of Product

United States

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